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Compound of Interest

Compound Name: 1-Boc-4-methylipiperazine

Cat. No.: B023269

A Core Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Boc-4-methylpiperazine, a key
building block for researchers, scientists, and drug development professionals. This document
details its chemical and physical properties, safety information, and its critical role in the
synthesis of various pharmaceutical agents, supported by detailed experimental protocols and
pathway visualizations.

Core Properties and Specifications

1-Boc-4-methylpiperazine, systematically named tert-butyl 4-methylpiperazine-1-carboxylate,
is a colorless oil widely used in organic synthesis.[1][2] Its structure features a piperazine ring
with a Boc (tert-butyloxycarbonyl) protecting group on one nitrogen and a methyl group on the
other, making it an ideal intermediate for the controlled introduction of a 4-methylpiperazine
moiety into target molecules.

Table 1: Physicochemical Properties of 1-Boc-4-methylpiperazine
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Property Value Reference(s)
CAS Number 53788-49-1 [1]

Molecular Formula C10H20N202 [1]

Molar Mass 200.28 g/mol [1]
Appearance Colorless Oil [1112]

Density 1.023 + 0.06 g/cm? (Predicted) [1]

Boiling Point 254.8 + 33.0 °C (Predicted) [1]

N Chloroform, Dichloromethane,
Solubility [1]
Ethyl Acetate, Methanol

Storage Temperature 2-8°C [1]

Safety and Handling

Proper handling of 1-Boc-4-methylpiperazine is crucial to ensure laboratory safety. The
compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3]
[4] It may also cause respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements
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Category

Statement

Reference(s)

Hazard Statements

H302: Harmful if
swallowedH315: Causes skin
irritationH319: Causes serious
eye irritationH335: May cause

respiratory irritation

[3]4]

Precautionary Statements

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ayP264: Wash hands

thoroughly after handlingP270:

Do not eat, drink or smoke
when using this productP280:
Wear protective
gloves/protective clothing/eye
protection/face
protectionP302+P352: IF ON
SKIN: Wash with plenty of
soap and
waterP305+P351+P338: IF IN
EYES: Rinse cautiously with
water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

[3]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles with side-shields.[3]

Hand Protection: Wear compatible chemical-resistant gloves.[3]

Skin and Body Protection: Wear impervious clothing.[3]

Respiratory Protection: Use a suitable respirator in well-ventilated areas.[3]
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In case of accidental exposure, follow standard first-aid measures and seek medical attention.
[3][4] Spills should be contained and cleaned up using absorbent materials, and the area
should be well-ventilated.[4]

Key Synthetic Applications and Experimental
Protocols

1-Boc-4-methylpiperazine is a versatile reagent in organic synthesis, primarily utilized in
reactions that leverage its protected and unprotected nitrogen atoms. The two most common
and critical transformations are the Buchwald-Hartwig amination to form a C-N bond at the
unprotected nitrogen, followed by the deprotection of the Boc group to reveal a reactive
secondary amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a
carbon-nitrogen bond between an aryl halide or triflate and an amine.[5][6] This reaction is
fundamental in medicinal chemistry for synthesizing N-aryl piperazines, a common scaffold in
many biologically active compounds.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
with 1-Boc-4-methylpiperazine

This protocol provides a general framework for the coupling reaction. Specific conditions may
need to be optimized based on the nature of the aryl halide.

e Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or
nitrogen), combine the aryl bromide (1.0 equiv.), 1-Boc-4-methylpiperazine (1.2-1.5 equiv.),
and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2COs) (1.4-2.0

equiv.).[5]

o Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pdz(dba)s or
Pd(OAc)2) and a suitable phosphine ligand (e.g., XantPhos or RuPhos) in a small amount of
anhydrous solvent (e.g., toluene or dioxane).[5]

» Reaction Execution: Add the anhydrous solvent to the Schlenk tube containing the reactants,
followed by the catalyst solution via syringe. Seal the tube and heat the reaction mixture to
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the desired temperature (typically 80-110°C).[7]

e Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced
pressure.[5]

 Purification: Purify the crude product by flash column chromatography on silica gel to yield
the desired N-aryl-N'-Boc-4-methylpiperazine.[5]
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Caption: Buchwald-Hartwig amination workflow.

Boc Deprotection
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The Boc protecting group is readily removed under acidic conditions to yield the free secondary
amine, which can then undergo further functionalization. Trifluoroacetic acid (TFA) in
dichloromethane (DCM) or hydrogen chloride (HCI) in dioxane are commonly used for this
purpose.[8][9]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

» Reaction Setup: Dissolve the N-Boc-protected piperazine derivative (1.0 equiv.) in anhydrous
DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask at 0°C.[9]

o Reagent Addition: Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of
TFA and DCM.[9]

o Reaction Execution: Allow the reaction to warm to room temperature and stir for 30 minutes
to a few hours.[9]

e Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is
consumed.[9]

o Work-up:
o Remove the solvent and excess TFA under reduced pressure.[9]

o To obtain the free base, dissolve the residue in an organic solvent and wash with a
saturated aqueous solution of sodium bicarbonate (NaHCOs) until the aqueous layer is
basic.[8]

o Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[8]

 Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the
deprotected piperazine.[8]
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Caption: Boc deprotection workflow.

Applications in Drug Discovery and Development

The 4-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in
numerous approved drugs and clinical candidates. 1-Boc-4-methylpiperazine serves as a
crucial starting material for the synthesis of these complex molecules.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is an enzyme that degrades the endocannabinoid anandamide.[10] Inhibiting FAAH
increases anandamide levels, leading to analgesic, anti-inflammatory, and anxiolytic effects.[1]
[4] This makes FAAH a promising target for the treatment of pain, anxiety, and
neurodegenerative diseases.[1][3] Piperazine-containing compounds have been developed as
potent and selective FAAH inhibitors.[2]

Signaling Pathway: Endocannabinoid System and FAAH Inhibition

Inhibition of FAAH prevents the breakdown of anandamide (AEA), leading to its accumulation.
[10] This enhances the activation of cannabinoid receptors (CB1 and CB2), which in turn
modulates neurotransmitter release and reduces neuronal excitability.[1][3]
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Caption: FAAH inhibition signaling pathway.

PARP Inhibitors: Olaparib

Olaparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy, particularly
for cancers with BRCA mutations.[11][12] The synthesis of Olaparib involves intermediates that
can be prepared using piperazine derivatives. While the direct use of 1-Boc-4-
methylpiperazine is not explicitly detailed in all published routes, the synthesis of the core
piperazine-containing fragment is a key step where analogous building blocks are employed.
[11][13] The general strategy involves the coupling of a piperazine derivative to a phthalazinone
core.[11]

Janus Kinase (JAK) Inhibitors

JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[14]
[15] The synthesis of some JAK inhibitors, such as abrocitinib, involves the incorporation of a
piperazine or piperidine moiety, highlighting the importance of piperazine-containing building
blocks in this therapeutic area.[14][16] The piperazine ring often serves as a key linker or
pharmacophoric element in these molecules.[17]
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Conclusion

1-Boc-4-methylpiperazine is a cornerstone of modern medicinal chemistry, offering a reliable
and versatile platform for the synthesis of complex pharmaceutical agents. Its well-defined
reactivity, particularly in Buchwald-Hartwig amination and subsequent Boc deprotection, allows
for the efficient incorporation of the 4-methylpiperazine scaffold into a wide range of drug
candidates. From FAAH inhibitors for neurological disorders to PARP and JAK inhibitors for
oncology and autoimmune diseases, the applications of this building block continue to expand,
underscoring its importance in the development of novel therapeutics. This guide provides the
essential technical information for researchers to effectively and safely utilize 1-Boc-4-
methylpiperazine in their drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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